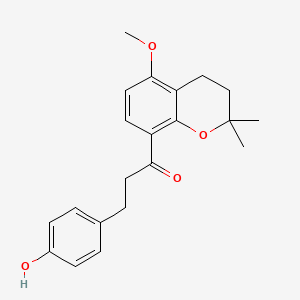
deoxydihydroxanthoangelol H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
deoxydihydroxanthoangelol H is a natural product found in Angelica keiskei with data available.
Aplicaciones Científicas De Investigación
Synthesis of DNA via deoxynucleoside H-phosphonate intermediates : This study discusses the use of deoxynucleoside H-phosphonates in the chemical synthesis of deoxyoligonucleotides, which are important in DNA research and applications (Froehler, Ng, & Matteucci, 1986).
DNA strand breaking by the hydroxyl radical : This research provides insights into the reaction of hydroxyl radicals with the hydrogen atoms of the deoxyribose in DNA, which is crucial for understanding DNA damage mechanisms (Balasubramanian, Pogozelski, & Tullius, 1998).
Advances in electrochemical cofactor regeneration : The study explores the electrochemical approaches for cofactor regeneration in bioprocessing, which could be relevant in the context of DNA manipulation and synthesis (Lee, Gerulskis, & Minteer, 2021).
A study of the conditions and mechanism of the diphenylamine reaction for the colorimetric estimation of deoxyribonucleic acid : This research contributes to the understanding of methods for determining and identifying DNA, which is fundamental in DNA-based studies (Burton, 1956).
A dehydrogenation mechanism of metal hydrides based on interactions between Hdelta+ and H- : This paper describes a reaction mechanism important in the context of hydrogen storage and could be indirectly relevant to studies involving deoxy compounds (Lu, Fang, & Sohn, 2006).
[FeFe]-hydrogenase maturation HydG-catalyzed synthesis of carbon monoxide
: This study focuses on the enzymatic synthesis of CO, which is a part of the complex biochemical processes potentially relevant to DNA research (Shepard et al., 2010).
Submolecular regulation of cell transformation by deuterium depleting water exchange reactions : This research explores the biological role of deuterium and its implications in cell growth and DNA, which could be indirectly relevant to studies on deoxy compounds (Boros et al., 2016).
Propiedades
Nombre del producto |
deoxydihydroxanthoangelol H |
|---|---|
Fórmula molecular |
C21H24O4 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
3-(4-hydroxyphenyl)-1-(5-methoxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)propan-1-one |
InChI |
InChI=1S/C21H24O4/c1-21(2)13-12-17-19(24-3)11-9-16(20(17)25-21)18(23)10-6-14-4-7-15(22)8-5-14/h4-5,7-9,11,22H,6,10,12-13H2,1-3H3 |
Clave InChI |
IEHRHIGNMFNUPW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2=C(C=CC(=C2O1)C(=O)CCC3=CC=C(C=C3)O)OC)C |
Sinónimos |
deoxydihydroxanthoangelol H |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



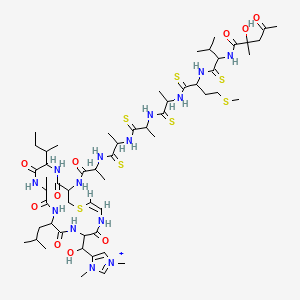
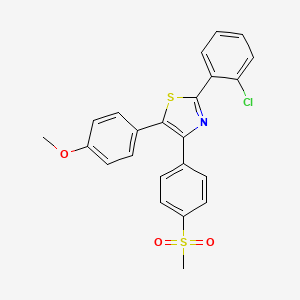
![3-[(4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B1244845.png)
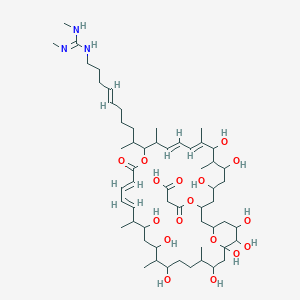
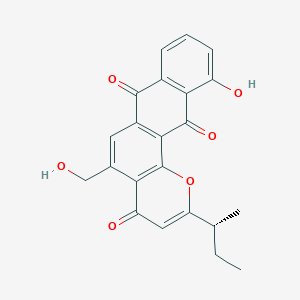
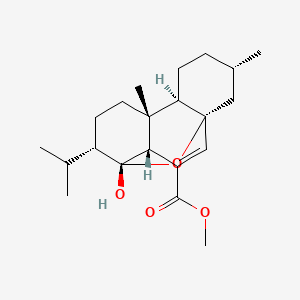
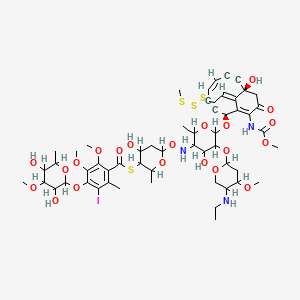
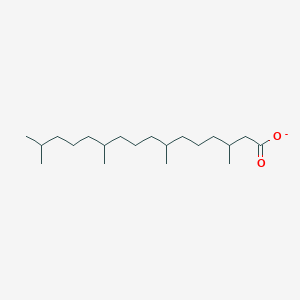
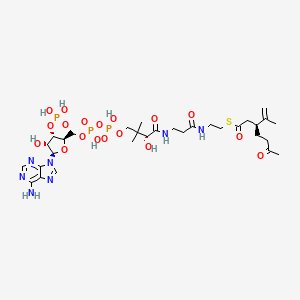
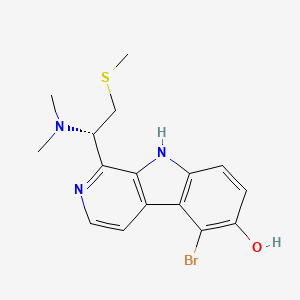

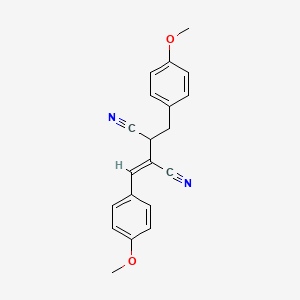
![(2R,3R,4S)-4-azido-3-(2-methylpropanoylamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1244864.png)
